molecular formula C21H20ClN5O3S B2488824 2-({7-chloro-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide CAS No. 1111039-33-8

2-({7-chloro-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2488824
CAS No.: 1111039-33-8
M. Wt: 457.93
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Description

“2-({7-chloro-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide” is a synthetic organic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of a triazoloquinazoline core, along with various functional groups, contributes to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-({7-chloro-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide” can be achieved through a multi-step process involving the following key steps:

    Formation of the Triazoloquinazoline Core: The triazoloquinazoline core can be synthesized by reacting 4-propyl-4H,5H-[1,2,4]triazole-3-thiol with 2-amino-5-chlorobenzoyl chloride under reflux conditions in the presence of a base such as triethylamine.

    Introduction of the Sulfanyl Group: The resulting intermediate is then treated with a suitable thiolating agent, such as thiourea, to introduce the sulfanyl group at the desired position.

    Acetylation: The final step involves the acetylation of the intermediate with 4-methoxyphenylacetyl chloride in the presence of a base like pyridine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The chloro group in the triazoloquinazoline core can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted triazoloquinazoline derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

Due to its potential antimicrobial and antifungal properties, the compound can be studied for its efficacy against various pathogens.

Medicine

The compound’s anticancer properties make it a candidate for research in cancer therapy, particularly in the development of targeted therapies.

Industry

In the industrial sector, the compound can be explored for its use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “2-({7-chloro-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide” is likely to involve multiple molecular targets and pathways. The triazoloquinazoline core may interact with specific enzymes or receptors, leading to the inhibition of key biological processes. For example, the compound may inhibit DNA synthesis in cancer cells, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • 2-({7-chloro-5-oxo-4-methyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide
  • 2-({7-chloro-5-oxo-4-ethyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide

Uniqueness

The unique combination of the propyl group and the methoxyphenylacetamide moiety in “2-({7-chloro-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide” may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness can be leveraged in the design of new compounds with enhanced properties.

Properties

IUPAC Name

2-[(7-chloro-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O3S/c1-3-10-26-19(29)16-11-13(22)4-9-17(16)27-20(26)24-25-21(27)31-12-18(28)23-14-5-7-15(30-2)8-6-14/h4-9,11H,3,10,12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFPRKPGJXXEMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CC(=C2)Cl)N3C1=NN=C3SCC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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